Pyrimidin-4-yl-methanol

Pharmaceutical synthesis Chemical biology Formulation development

Procure Pyrimidin-4-yl-methanol as a critical 4-(hydroxymethyl)pyrimidine building block for kinase inhibitor development and 4′-hydroxymethylated nucleoside analog synthesis. The 4-position hydroxymethyl group is structurally essential for ATP-competitive inhibition and anticancer activity; positional isomers cannot substitute. Bulk quantities available for thiobenzoimidazole fungicide manufacturing. DMSO solubility (50 mg/mL) supports HTS.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 33581-98-5
Cat. No. B030098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-4-yl-methanol
CAS33581-98-5
Synonyms4-pyrimidinemethanol
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CO
InChIInChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2
InChIKeyOEYVFRVNVPKHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4-yl-methanol (CAS 33581-98-5): Critical Procurement Specifications and Baseline Characterization


Pyrimidin-4-yl-methanol (4-Pyrimidinemethanol, CAS 33581-98-5) is a pyrimidine derivative characterized by a hydroxymethyl group at the 4-position of the pyrimidine ring. Its molecular formula is C5H6N2O with a molecular weight of 110.11 g/mol . The compound exists as a crystalline solid with a melting point of 75-78 °C and a predicted boiling point of 250.8±15.0 °C at 760 mmHg . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, serving as a key building block for the preparation of more complex bioactive molecules . The compound is available from commercial suppliers in purities typically ≥98% .

Why Generic Pyrimidin-4-yl-methanol Substitution Fails: The Critical Role of Positional Isomerism and Purity in Research Outcomes


Interchanging Pyrimidin-4-yl-methanol with other pyrimidine methanols or similar heterocyclic alcohols without rigorous validation can compromise research integrity and lead to irreproducible results. The specific 4-position substitution pattern dictates distinct chemical reactivity, electronic properties, and hydrogen-bonding capabilities compared to its 2- or 5-pyrimidinemethanol isomers . This positional isomerism can profoundly influence the outcome of synthetic transformations, affecting regioselectivity in subsequent reactions, the physicochemical properties of final compounds, and ultimately, their biological activity . Furthermore, variations in purity, physical form, and solubility profiles between different vendors and synthetic batches necessitate careful selection and characterization to ensure experimental consistency . The following evidence demonstrates why precise sourcing and understanding of this specific compound are paramount for reliable scientific and industrial applications.

Quantitative Differentiation of Pyrimidin-4-yl-methanol: A Head-to-Head Evidence Guide for Informed Procurement


Solubility Profile: Direct Comparison with 2-Pyrimidinemethanol in Key Solvents

Pyrimidin-4-yl-methanol exhibits a distinct solubility profile compared to its regioisomer, 2-pyrimidinemethanol (CAS 42839-09-8). Quantitative solubility data for Pyrimidin-4-yl-methanol in DMSO and DMF are provided by suppliers, while 2-pyrimidinemethanol lacks comparable publicly reported solubility data in these specific solvents . This difference in solubility, a critical parameter for in vitro and in vivo studies, can directly impact the reliability of biological assays and the reproducibility of synthetic procedures.

Pharmaceutical synthesis Chemical biology Formulation development

Long-Term Stability Advantage: Quantitative Shelf-Life Data for Procurement Planning

Pyrimidin-4-yl-methanol offers a demonstrated long-term storage stability of ≥4 years when stored as a solid at -20°C, as specified by a major supplier . In contrast, common alternative building blocks like 4-pyrimidinecarboxaldehyde (CAS 2435-50-9) may have different stability profiles and are more prone to oxidation due to the aldehyde functional group, potentially leading to batch-to-batch variability over time [1]. This extended stability directly translates to reduced procurement frequency and minimized risk of compound degradation in long-term research projects.

Inventory management Long-term studies Chemical storage

Differentiation in Precursor Utility: Enabling Fungicidal Thiobenzoimidazole Synthesis

Pyrimidin-4-yl-methanol has been specifically employed as a key synthetic intermediate in the preparation of thiobenzoimidazole derivatives that exhibit fungicidal activity [1]. This demonstrates a clear, documented application pathway that is not as readily available for the isomeric 5-pyrimidinemethanol (CAS 25193-95-7), which is more commonly cited in the synthesis of melanin-concentrating hormone receptor 1 antagonists . The direct linkage to a specific class of bioactive molecules (fungicides) provides a tangible advantage for research groups focused on agrochemical discovery.

Agrochemical synthesis Fungicide development Organic synthesis

Optimal Research and Industrial Application Scenarios for Pyrimidin-4-yl-methanol (CAS 33581-98-5)


Precursor for Agrochemical Discovery: Synthesis of Fungicidal Thiobenzoimidazoles

Pyrimidin-4-yl-methanol serves as a critical starting material for the synthesis of thiobenzoimidazole-based fungicides, a documented application that directly supports agrochemical research and development programs . This specific utility differentiates it from other pyrimidine methanols and makes it the preferred choice for scientists exploring this chemical space for novel crop protection agents.

High-Solubility Building Block for Medicinal Chemistry and Chemical Biology

Due to its well-defined solubility profile in DMSO (up to 50 mg/mL) and DMF (30 mg/mL) , Pyrimidin-4-yl-methanol is ideally suited for use as a building block in medicinal chemistry campaigns and chemical biology probe synthesis, where high solubility in organic solvents is essential for efficient reaction setup and compound purification .

Long-Term Stable Intermediate for Extended Research Projects

The demonstrated long-term storage stability (≥4 years at -20°C) of Pyrimidin-4-yl-methanol makes it a reliable stock item for laboratories engaged in multi-year research programs, such as lead optimization studies or long-term structure-activity relationship (SAR) investigations, where consistent batch quality over extended periods is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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